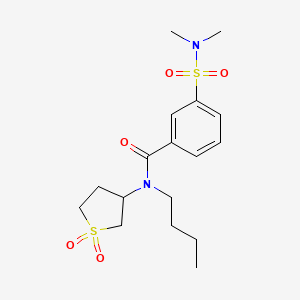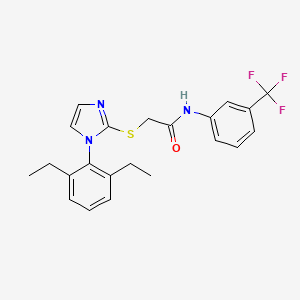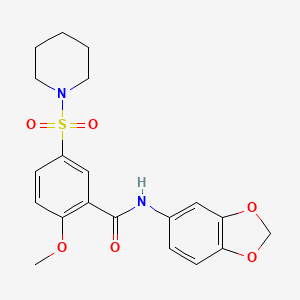
N-butyl-3-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the N-BUTYL Group: The N-BUTYL group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the DIMETHYLSULFAMOYL Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride under suitable conditions.
Formation of the THIOLAN Ring: The thiolan ring can be formed through cyclization reactions involving appropriate thiol and carbonyl compounds.
Industrial Production Methods
Industrial production of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学研究应用
N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function or behavior.
相似化合物的比较
Similar Compounds
- N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE can be compared with other benzamide derivatives, such as:
- N-BUTYL-3-(DIMETHYLSULFAMOYL)-BENZAMIDE
- N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(THIOLAN-3-YL)BENZAMIDE
Uniqueness
The uniqueness of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C17H26N2O5S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
N-butyl-3-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C17H26N2O5S2/c1-4-5-10-19(15-9-11-25(21,22)13-15)17(20)14-7-6-8-16(12-14)26(23,24)18(2)3/h6-8,12,15H,4-5,9-11,13H2,1-3H3 |
InChI 键 |
UUWSNEAHRPCLDU-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251650.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251655.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11251663.png)
![Methyl 4-(2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamido)benzoate](/img/structure/B11251668.png)
![4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251669.png)
![2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11251675.png)
![N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11251676.png)
![3,4,5-Triethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251677.png)
![6-chloro-N-(2-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251678.png)



